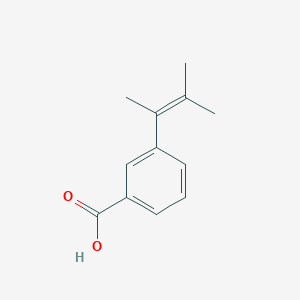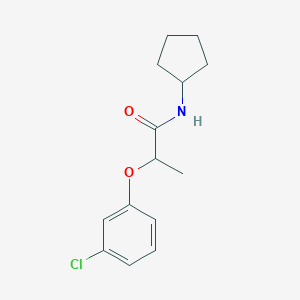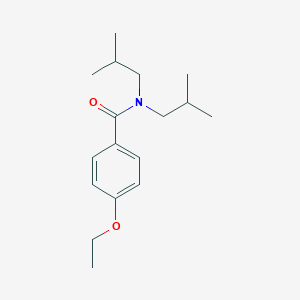
3-(1,2-Dimethyl-1-propenyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,2-Dimethyl-1-propenyl)benzoic acid is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. It is also known as DMPA, and its molecular formula is C12H14O2.
作用机制
The mechanism of action of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and their inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,2-Dimethyl-1-propenyl)benzoic acid have been extensively studied. The compound has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
实验室实验的优点和局限性
One of the advantages of 3-(1,2-Dimethyl-1-propenyl)benzoic acid is its relatively simple synthesis method. The compound can be obtained in good yields, and its purity can be easily controlled. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to use in some experiments.
未来方向
There are many potential future directions for the study of 3-(1,2-Dimethyl-1-propenyl)benzoic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Another area of research could focus on the optimization of the compound's therapeutic properties, such as its anti-inflammatory and anti-tumor activities. Additionally, the compound could be studied for its potential use in combination with other drugs to enhance its therapeutic effects.
合成方法
The synthesis of 3-(1,2-Dimethyl-1-propenyl)benzoic acid involves the reaction of 3-bromobenzoic acid with isoprene in the presence of a palladium catalyst. The reaction takes place under mild conditions, and the product can be obtained in good yields. The synthesis method has been optimized to improve the purity and yield of the product.
科学研究应用
3-(1,2-Dimethyl-1-propenyl)benzoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. The compound has been tested in vitro and in vivo, and the results have been promising.
属性
产品名称 |
3-(1,2-Dimethyl-1-propenyl)benzoic acid |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC 名称 |
3-(3-methylbut-2-en-2-yl)benzoic acid |
InChI |
InChI=1S/C12H14O2/c1-8(2)9(3)10-5-4-6-11(7-10)12(13)14/h4-7H,1-3H3,(H,13,14) |
InChI 键 |
ZIYWBEWMBVLFEP-UHFFFAOYSA-N |
SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
规范 SMILES |
CC(=C(C)C1=CC(=CC=C1)C(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)
![3,4-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253382.png)




![Ethyl 4-[(2-ethoxy-1-naphthoyl)amino]benzoate](/img/structure/B253400.png)





